molecular formula C11H12N2OS B13379850 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B13379850
M. Wt: 220.29 g/mol
InChI Key: ALSAFJRACCALQB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethylanilino group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one typically involves the reaction of 3,4-dimethylaniline with thioamide derivatives under controlled conditions. One common method involves the use of 3,4-dimethylaniline and thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiazole ring. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the anilino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile
  • 2-Anilino Triazolopyrimidines

Uniqueness

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one is unique due to its specific structural features, such as the presence of both the thiazole ring and the 3,4-dimethylanilino group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Biological Activity

The compound 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one is a derivative of the thiazole family, which is recognized for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study examining various thiazole compounds, it was found that derivatives similar to this compound showed promising activity against several bacterial strains.

  • Minimum Inhibitory Concentrations (MIC) :
    • Against E. coli : MIC < 31.25 µg/ml.
    • Against K. pneumoniae : MIC = 62.5 µg/ml.

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. The mechanisms through which these compounds exert their effects include inhibition of cell proliferation and induction of apoptosis in cancer cells.

  • Case Studies :
    • A study demonstrated that derivatives containing the thiazole moiety exhibited cytotoxicity against various cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29). The IC50 values for some derivatives were found to be as low as 1.16 µg/mL, indicating potent activity .
Cell Line IC50 (µg/mL)
Breast Carcinoma (T47D)1.16
Colon Carcinoma (HT-29)2.50
Thyroid Carcinoma3.00

This table summarizes the cytotoxic effects observed in vitro.

Anti-inflammatory Activity

Thiazole derivatives have also been noted for their anti-inflammatory properties. The presence of specific functional groups within the compound enhances its ability to inhibit inflammatory mediators.

  • Mechanism :
    • Thiazole compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural characteristics. Key factors include:

  • Substituents on the aromatic ring : Modifications can enhance or reduce activity.
  • Positioning of the thiazole ring : Affects interaction with biological targets.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)

InChI Key

ALSAFJRACCALQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)CS2)C

solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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